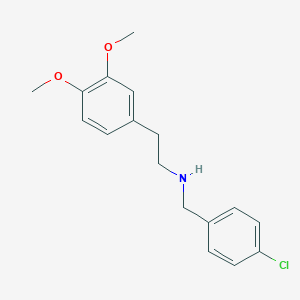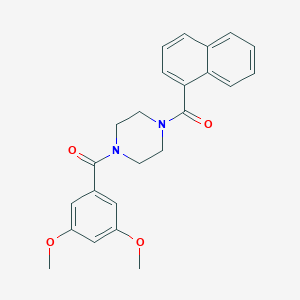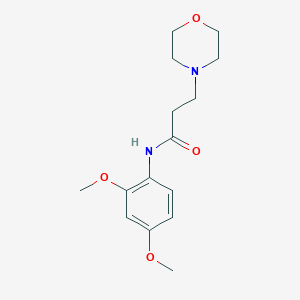![molecular formula C20H32N2O B249056 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249056.png)
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane, also known as EAPA, is a chemical compound that belongs to the class of azepane derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. In
Wirkmechanismus
The exact mechanism of action of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane is not fully understood, but it is believed to act as a modulator of the dopamine system in the brain. It has been shown to increase dopamine release in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane may also interact with other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of dopamine, serotonin, and norepinephrine in certain brain regions, and may also have effects on other neurotransmitter systems. 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane has also been shown to have anti-inflammatory effects, and may have potential for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane has several advantages for use in lab experiments, including its high purity and stability, and its ability to be easily synthesized in large quantities. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are several potential future directions for research on 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane. One area of interest is the development of new drugs based on the structure of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane, which may have improved efficacy and fewer side effects. Another area of interest is the further study of the mechanism of action of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane, which may lead to a better understanding of the role of the dopamine system in various diseases. Finally, 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane may have potential for use in combination with other drugs, or as a tool in neuroscience research.
Synthesemethoden
The synthesis of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane involves several steps, including the reaction of 1-(2-ethoxybenzyl)piperidin-4-ol with 1,6-dibromohexane in the presence of potassium carbonate and dimethylformamide, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane has been studied for its potential use as a therapeutic agent in various diseases, including depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also have potential for the treatment of drug addiction. In addition, 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane has been investigated for its potential use as a tool in neuroscience research, particularly in the study of the dopamine system.
Eigenschaften
Produktname |
1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane |
|---|---|
Molekularformel |
C20H32N2O |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C20H32N2O/c1-2-23-20-10-6-5-9-18(20)17-21-15-11-19(12-16-21)22-13-7-3-4-8-14-22/h5-6,9-10,19H,2-4,7-8,11-17H2,1H3 |
InChI-Schlüssel |
BKUVUYPWDWTVAU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCCCCC3 |
Kanonische SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)

![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)

![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)

![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
